3-benzylthio-1H-1,2,4-triazole
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Overview
Description
Mechanism of Action
Target of Action
3-Benzylthio-1H-1,2,4-triazole, also known as 5-benzylsulfanyl-1H-1,2,4-triazole, is a derivative of the triazole family . Triazoles are nitrogen-containing heterocyclic compounds that have shown superior pharmacological applications . They are known to interact with a broad range of targets due to their structural characteristics . .
Mode of Action
The mode of action of triazole derivatives generally involves interactions with their targets leading to changes in biological processes . For instance, some triazoles have been reported to produce anti-ChE activity by inhibiting both AChE and BuChE activities . .
Biochemical Pathways
Triazole derivatives can affect various biochemical pathways. For instance, 1,2,3-triazoles have been reported to interact with the amino acids present in the active site of EGFR receptors . .
Result of Action
Triazole derivatives have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the reactions of triazole synthesis are generally carried out in vessels or jars of different kinds of materials . .
Preparation Methods
The synthesis of OSM-S-66 typically involves a series of chemical reactions starting from readily available precursors. One common method involves the use of a chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
OSM-S-66 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
OSM-S-66 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its inhibitory effects on specific enzymes, particularly in the context of malaria research.
Industry: It can be used in the development of new materials and catalysts due to its unique chemical properties.
Comparison with Similar Compounds
OSM-S-66 is unique compared to other compounds in its class due to its specific structure and mechanism of action. Similar compounds include:
TCMDC-135294: A structurally related compound identified in a screen of compounds from a GSK library. The uniqueness of OSM-S-66 lies in its specific binding and inhibition mechanism, which differentiates it from other similar compounds.
Properties
IUPAC Name |
5-benzylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-13-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQYSQRJFHUASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879763 |
Source
|
Record name | 4H-1,2,4-Triazole, 3-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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